

L-Tyrosine-¹⁷O: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *L-Tyrosine-17O*

Cat. No.: *B12062607*

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An In-depth Whitepaper on the Core Physical and Chemical Properties, Experimental Analysis, and Biological Significance of ¹⁷O-Labeled L-Tyrosine.

This technical guide provides a comprehensive overview of the physical and chemical properties of L-Tyrosine, with a specific focus on its ¹⁷O isotopologue. It is intended for researchers, scientists, and professionals in drug development who are interested in leveraging the unique characteristics of stable isotope-labeled amino acids in their work. This document details experimental protocols for the analysis of L-Tyrosine-¹⁷O and explores its role in biological signaling pathways.

Physicochemical Properties

L-Tyrosine is a non-essential aromatic amino acid crucial for protein synthesis and as a precursor for several key biomolecules. The introduction of a stable ¹⁷O isotope into the phenolic hydroxyl group creates L-Tyrosine-¹⁷O, a valuable tool for detailed biochemical and structural studies. While extensive experimental data on the bulk physical properties of L-Tyrosine-¹⁷O is not readily available, the properties of unlabeled L-Tyrosine serve as a reliable reference due to the subtle influence of isotopic substitution on these macroscopic characteristics.

General Properties

Property	Value	Source
Molecular Formula	C ₉ H ₁₁ NO ₃	PubChem[1]
IUPAC Name	(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid	PubChem[1]
Molecular Weight (unlabeled)	181.19 g/mol	PubChem[1]
Molecular Weight (¹⁷ O-labeled)	182.19 g/mol (approx.)	MCE[2]
Appearance	White, silky needles or crystalline powder	PubChem[1]
Odor	Odorless	ChemicalBook
Taste	Bland, slightly bitter	ChemicalBook

Solubility

Solvent	Solubility	Temperature (°C)	Source
Water	0.453 g/L	25	PubChem
1 M HCl	25 g/L	-	Sigma-Aldrich
Alkaline Solutions	Soluble	-	PubChem
Absolute Ethanol	Insoluble	-	PubChem
Ether	Insoluble	-	PubChem
Acetone	Insoluble	-	PubChem

Spectroscopic and Physicochemical Data

Parameter	Value	Conditions	Source
Melting Point	343 °C (decomposes)	-	PubChem
Isoelectric Point (pI)	5.66	-	Sigma-Aldrich
pKa (α-carboxyl)	2.20	-	Sigma-Aldrich
pKa (α-amino)	9.21	-	Sigma-Aldrich
pKa (phenol hydroxyl)	10.07	-	PubChem
Specific Optical Rotation [α] _D	-10.6°	22 °C, c=4 in 1 N HCl	PubChem
¹ H NMR Chemical Shifts (δ, ppm)	See PubChem for detailed assignments	600 MHz, H ₂ O, pH 7.0	PubChem, BMRB, HMDB
¹³ C NMR Chemical Shifts (δ, ppm)	See PubChem for detailed assignments	125 MHz, H ₂ O, pH 7.0	PubChem, BMRB
Mass Spectrum (EI)	Major fragments at m/z 107, 77, 51, 39	-	NIST, ChemicalBook

¹⁷O NMR Spectroscopic Data for L-Tyrosine-¹⁷O

Solid-state ¹⁷O NMR spectroscopy is a powerful technique for probing the local environment of the oxygen atom in L-Tyrosine. The following table summarizes the experimentally determined ¹⁷O quadrupole coupling (QC) and chemical shift (CS) tensor parameters for the phenolic oxygen in L-Tyrosine.

Compound	Isotropic Chemical Shift (δ _{iso} / ppm)	Quadrupole Coupling Constant (CQ / MHz)	Asymmetry Parameter (ηQ)
L-Tyrosine	83	6.4	0.9
L-Tyrosine·HCl	95	6.5	0.8
Na ₂ (L-Tyr)·xH ₂ O	143	6.4	0.9

Source: Wu, G. et al. (2010). A solid-state (^{17}O) NMR study of L-tyrosine in different ionization states: implications for probing tyrosine side chains in proteins. The Journal of Physical Chemistry B.

Experimental Protocols

^{17}O Isotopic Labeling of L-Tyrosine (Phenolic Group)

This protocol is based on methods described for the isotopic labeling of amino acids.

Objective: To selectively introduce a ^{17}O isotope at the phenolic hydroxyl group of L-Tyrosine.

Materials:

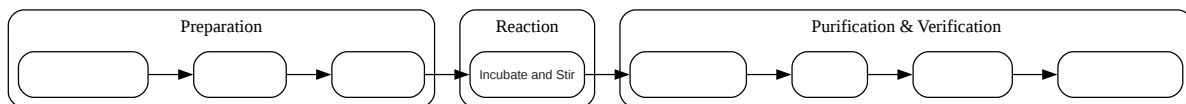
- L-Tyrosine
- H_2^{17}O (^{17}O -enriched water, 20-40 atom %)
- Acid catalyst (e.g., trifluoromethanesulfonic acid) or enzymatic catalyst (e.g., Tyrosinase in the presence of a suitable co-substrate for exchange)
- Anhydrous dioxane or other suitable organic solvent
- Lyophilizer
- NMR spectrometer and/or mass spectrometer for verification

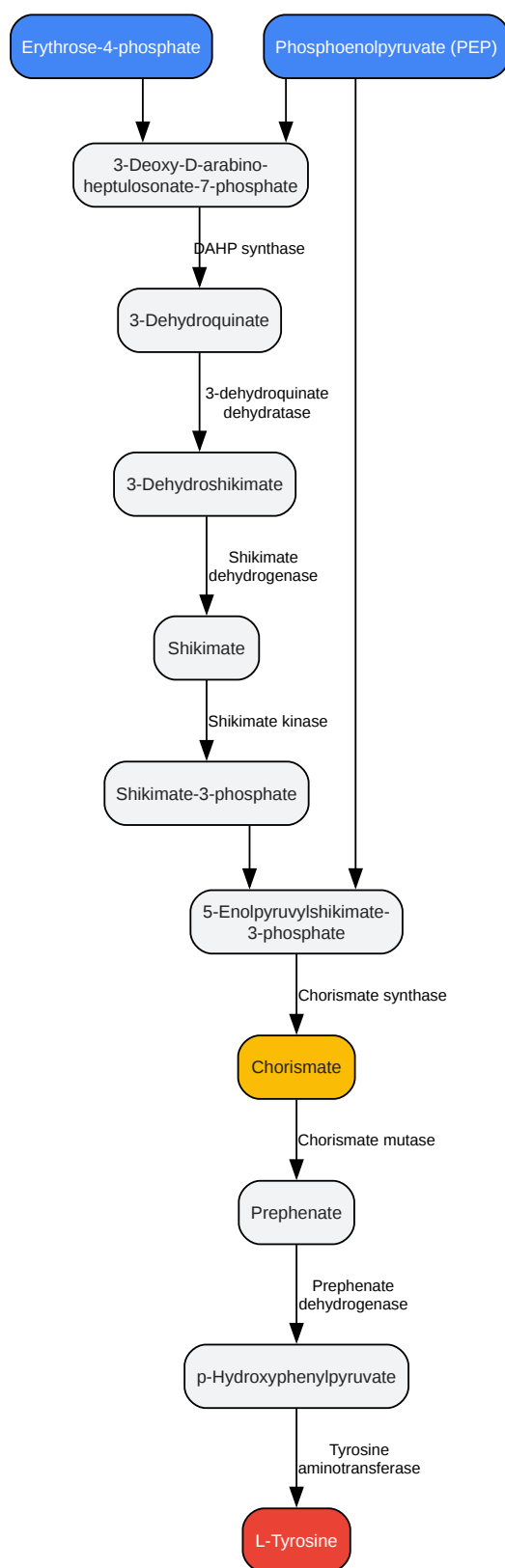
Procedure:

- Dissolution: Dissolve L-Tyrosine in anhydrous dioxane.
- Addition of Enriched Water: Add a stoichiometric amount of H_2^{17}O to the solution.
- Catalysis: Introduce a catalytic amount of a strong acid or the appropriate enzyme. The choice of catalyst will depend on the desired specificity and reaction conditions.
- Incubation: Stir the reaction mixture at a controlled temperature (e.g., room temperature to 50°C) for a period ranging from several hours to days, monitoring the reaction progress by NMR or MS.

- Quenching and Purification: Neutralize the acid catalyst with a suitable base if used. Remove the solvent and excess water via lyophilization. The crude product can be purified by recrystallization or chromatography.
- Verification: Confirm the isotopic incorporation and purity of the L-Tyrosine- ^{17}O using ^{17}O NMR spectroscopy and mass spectrometry.

Experimental Workflow for ^{17}O Labeling:





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References

- 1. L-Tyrosine | C₉H₁₁NO₃ | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
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